molecular formula C7H6N2S B2512803 4-(thiophen-2-yl)-1H-pyrazole CAS No. 76153-66-7

4-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B2512803
CAS No.: 76153-66-7
M. Wt: 150.2
InChI Key: KSBRNWDGHQJMGT-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1H-pyrazole (CAS 76153-66-7) is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This molecule, with the molecular formula C7H6N2S and a molecular weight of 150.20, features a pyrazole ring directly linked to a thiophene moiety, a combination known for yielding biologically active compounds with diverse therapeutic potential . Recent scientific investigations highlight the significant value of this core structure in developing novel therapeutic agents. Hybrid molecules incorporating both pyrazole and thiophene rings have demonstrated notable antimicrobial properties , showing efficacy against a range of bacterial strains including Escherichia coli , Bacillus subtilis , Bacillus megaterium , and Staphylococcus aureus , as well as fungal strains such as Candida albicans . The structural framework is also prominent in anticancer research , with closely related pyrazole-thiophene hybrids exhibiting potent activity against human cancer cell lines such as MCF-7 (breast), A-549 (lung), and HT-29 (colon) . Furthermore, this chemical architecture is being explored for the development of selective antimycobacterial agents with potential applications in tuberculosis treatment . The mechanism of action for these compounds often involves targeted enzyme inhibition, with computational molecular docking studies suggesting strong binding affinities to various biological targets essential for microbial and cancer cell survival . The compound's utility extends beyond biological applications, serving as a key intermediate in multicomponent reactions for the efficient synthesis of complex, pharmacologically relevant molecules . As a building block, this compound provides researchers with a robust platform for the design and synthesis of novel chemical entities. Our product is provided with high purity and is accompanied by comprehensive analytical data to support your research objectives. Intended Use : This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-thiophen-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-9-5-6/h1-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBRNWDGHQJMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrazole and Thiophene Heterocycles in Modern Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new medicines and materials. rsc.orgnih.gov The pyrazole (B372694) and thiophene (B33073) ring systems, in particular, are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active molecules. nih.govresearchgate.netorientjchem.org

Pyrazole , a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of many pharmaceutical compounds. researchgate.netnih.govmdpi.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. rsc.orgnih.govorientjchem.orgnih.gov The presence of the pyrazole moiety in blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil underscores its therapeutic importance. rsc.orgnih.gov The versatility of the pyrazole ring allows it to interact with various biological targets, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents. rsc.orgnih.gov

Thiophene , a five-membered ring containing a sulfur atom, is another crucial heterocycle in drug discovery and materials science. nih.govorientjchem.org Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rsc.orgnih.govorientjchem.org The sulfur atom in the thiophene ring can enhance a molecule's interaction with biological receptors. nih.gov Beyond medicine, thiophene-based materials are integral to the development of organic light-emitting diodes (OLEDs) and other active optical materials. vu.lt

The combination of these two powerful heterocyclic systems within a single molecule, as seen in 4-(thiophen-2-yl)-1H-pyrazole, creates a hybrid structure with the potential for enhanced and novel biological activities. rsc.orgnih.gov

Chemical Structure and Nomenclature of 4 Thiophen 2 Yl 1h Pyrazole

The formal name, 4-(thiophen-2-yl)-1H-pyrazole, precisely describes the arrangement of its constituent parts. It indicates a pyrazole (B372694) ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The "1H" specifies that one of the nitrogen atoms in the pyrazole ring is bonded to a hydrogen atom. A thiophen-2-yl group, which is a thiophene (B33073) ring connected at its second position, is attached to the fourth position of this pyrazole ring.

The core structure consists of a central pyrazole ring linked to a thiophene ring. This linkage of two distinct aromatic heterocyclic systems is a key feature, influencing its chemical properties and biological interactions.

PropertyData
Molecular Formula C₇H₆N₂S
IUPAC Name This compound
Ring System Pyrazole, Thiophene

Overview of Research Trajectories for 4 Thiophen 2 Yl 1h Pyrazole

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify potential starting materials. The analysis primarily involves two key bond cleavages: the formation of the pyrazole ring and the carbon-carbon bond connecting the thiophene and pyrazole moieties.

Disconnection Strategy 1: Pyrazole Ring Formation First

The most common approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com Following this logic, a primary disconnection across the N1-C5 and C3-N2 bonds of the pyrazole ring leads to hydrazine and a substituted 1,3-dicarbonyl precursor. In this case, the required precursor is 2-(thiophen-2-yl)malonaldehyde or a synthetic equivalent.

A second disconnection strategy for the pyrazole ring itself is a [3+2] cycloaddition, which breaks down the five-membered ring into a three-atom component (like a diazo compound) and a two-atom component (like an alkyne).

Disconnection Strategy 2: Thiophene Moiety Introduction Last

Alternatively, the C4-thiophene bond can be disconnected. This suggests a strategy where the pyrazole ring is formed first, followed by the introduction of the thiophene group. This retrosynthetic step leads to a 4-functionalized pyrazole (e.g., 4-bromo- or 4-iodopyrazole) and a thiophene organometallic reagent (e.g., thiophen-2-ylboronic acid). This approach falls under the category of cross-coupling reactions. Another possibility is the direct C-H functionalization of an unsubstituted 1H-pyrazole.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Classical Routes for Pyrazole Ring Construction

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods being routinely employed.

Hantzsch-type Cycloaddition Reactions

While the Hantzsch synthesis is classically associated with pyridines and thiazoles, the underlying principle of cycloaddition is fundamental to pyrazole formation. The synthesis of pyrazoles can be achieved through [3+2] cycloaddition reactions, which involve the reaction of a 1,3-dipole with a dipolarophile. For instance, the reaction between diazo compounds and alkynes is a powerful method for constructing the pyrazole ring. researchgate.net A transition-metal-free [3 + 2] cycloaddition between diazoacetonitrile and nitroolefins can yield multisubstituted cyanopyrazoles. organic-chemistry.org Similarly, a phosphine-catalyzed [3+2] cycloaddition of α-diazoacetates and β-trifluoromethyl enones has been developed to produce pyrazolines, which can be oxidized to pyrazoles. researchgate.net

Condensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. youtube.comclockss.org The reaction typically proceeds by initial formation of a hydrazone or enamine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. clockss.org For the synthesis of this compound, this would necessitate the use of a 2-(thiophen-2-yl)-1,3-dicarbonyl compound as the starting material. One approach to such precursors is the reaction of chalcone (B49325) dibromides with sodium methoxide, followed by hydrolysis. researchgate.net

Precursor 1 Precursor 2 Conditions Product Type Reference
1,3-DiketoneHydrazineAcid or Base catalyst, HeatSubstituted pyrazole youtube.com
EnaminodiketoneAlkylhydrazineToluene, Heat4-Aroyl-3-arylpyrazole clockss.org
Chalcone AnalogueHydrazine HydrateMultistep (via 1,3-diketone)3,5-Diaryl-4-unsubstituted pyrazole researchgate.net
AcetylacetoneHydrazineElectrocatalysis3,5-Dimethylpyrazole sioc-journal.cn

This table presents examples of condensation reactions for pyrazole synthesis.

Base-Mediated Reactions for Pyrazole Synthesis

Base-mediation is often employed to facilitate pyrazole synthesis, particularly in condensation reactions. The base can serve to deprotonate the 1,3-dicarbonyl compound, generating an enolate that is more reactive towards the hydrazine. Common bases used for this purpose include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N). clockss.org In some cases, a superbasic medium like t-BuOK in DMSO is used to drive the reaction, especially in one-pot syntheses. nih.gov For example, the synthesis of 4-aroyl-3-arylpyrazoles from enaminodiketones and substituted hydrazines can be directed by the choice of solvent and the presence of a base. clockss.org

Strategies for Incorporating the Thiophene Moiety at the 4-Position

The introduction of the thiophene ring at the C-4 position of the pyrazole core can be achieved by two main strategies: incorporating the thiophene before pyrazole ring formation or adding it after the pyrazole core has been synthesized.

A common precursor-based strategy involves starting with a thiophene-containing chalcone. researchgate.net These chalcones can be converted in a three-step sequence involving bromination, conversion to a 1,3-diketone, and subsequent ring closure with hydrazine to yield 3,5-diaryl-pyrazoles where one of the aryl groups is a thiophene. researchgate.net

Alternatively, a more modern approach involves the direct functionalization of a pre-formed pyrazole ring. This can be accomplished via cross-coupling reactions. For instance, a 4-iodopyrazole (B32481) can undergo a copper-catalyzed reaction with thiobenzoic acid, followed by debenzoylation, to yield a pyrazol-4-thiol, demonstrating a C-S bond formation at the 4-position. chemrxiv.org A similar strategy could be envisioned for C-C bond formation using a thiophene nucleophile. Electrophilic substitution is also a viable route; pyrazole skeletons can undergo thio- or selenocyanation at the 4-position using an oxidant like PhICl2. beilstein-journals.org

Modern Synthetic Approaches and Catalytic Methods for this compound Production

Recent advances in organic synthesis have led to the development of more efficient and sophisticated methods for producing substituted pyrazoles.

Catalytic cross-coupling reactions are a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling, which is palladium-catalyzed, is a powerful tool for forming carbon-carbon bonds. nih.gov This method can be used to arylate a pyrazole, for example, by coupling a 4-bromopyrazole derivative with a thiophene boronic acid. nih.gov Copper-catalyzed reactions also offer efficient, acid-free conditions for pyrazole synthesis. organic-chemistry.org

Multi-component reactions (MCRs) have gained prominence due to their high atom economy and procedural simplicity, allowing for the construction of complex molecules in a single step. beilstein-journals.org Several MCRs have been developed for pyrazole synthesis. nih.govnih.gov For example, a three-component reaction of hydrazine, acetylacetone, and diethyl 2-bromomalonate can be achieved via electrocatalysis to produce 4-bromopyrazoles, which are key intermediates for further functionalization. sioc-journal.cn

Direct C-H arylation has emerged as a highly efficient and environmentally friendly strategy. This method avoids the pre-functionalization of the pyrazole ring, instead activating the C-4 C-H bond directly for coupling with an aryl partner. Laccase enzymes have been shown to mediate the chemoselective C-4 arylation of 5-aminopyrazoles, offering a green catalytic route that avoids protecting groups. nih.gov

Methodology Catalyst/Reagent Key Features Reference
Suzuki-Miyaura CouplingPd(0) catalyst, K3PO4C-C bond formation for arylation nih.gov
Four-Component CouplingPalladium catalystForms pyrazole ring from alkyne, hydrazine, CO, and aryl iodide organic-chemistry.org
Electrocatalytic MCRGraphite electrodesThree-component synthesis of 4-bromopyrazoles sioc-journal.cn
Sydnone-Alkyne CycloadditionCopper catalystOne-pot synthesis of 1,4-disubstituted pyrazoles organic-chemistry.org
Laccase-Mediated ArylationLaccase enzymeGreen, chemoselective C-4 arylation of aminopyrazoles nih.gov
Oxidative ThiocyanationPhICl2 / NH4SCNMetal-free C-4 functionalization beilstein-journals.org

This table summarizes modern catalytic and multi-component approaches for the synthesis and functionalization of pyrazoles.

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyrazole Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, providing powerful pathways to complex molecular architectures from simpler precursors. rsc.orgresearchgate.netmdpi-res.com In the realm of pyrazole chemistry, these methods, particularly the Suzuki-Miyaura reaction, are frequently employed to introduce aryl or heteroaryl substituents onto the pyrazole core. mdpi-res.comrhhz.net

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forging C-C bonds and has been successfully applied to the synthesis of 4-arylpyrazoles. dntb.gov.ua A notable application involves the arylation of a pre-formed pyrazole-thiophene amide. In one study, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was coupled with various aryl boronic acids. nih.gov The reaction, catalyzed by a Palladium(0) species in the presence of tripotassium phosphate (B84403) (K3PO4) as a base and 1,4-dioxane (B91453) as the solvent, yielded the desired arylated products in moderate to good yields. nih.gov

A general approach involves the coupling of a halogenated pyrazole with a suitable boronic acid. For instance, 4-bromo-3,5-dinitro-1H-pyrazole can be coupled with various aryl, heteroaryl, or styryl boronic acids using the XPhos Pd G2 precatalyst to generate 4-substituted dinitropyrazoles, which can be subsequently reduced. rsc.org Another relevant example demonstrated the coupling of 5-bromoindazoles (indazole being an analogue of pyrazole) with 2-thiopheneboronic acid. mdpi.com The study identified [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] as the most effective catalyst for this transformation, achieving high yields. mdpi.com

Table 1: Suzuki-Miyaura Arylation of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide nih.gov

Aryl Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh3)4K3PO41,4-Dioxane75%
4-Methylphenylboronic acidPd(PPh3)4K3PO41,4-Dioxane81%
4-Methoxyphenylboronic acidPd(PPh3)4K3PO41,4-Dioxane78%
4-Chlorophenylboronic acidPd(PPh3)4K3PO41,4-Dioxane72%
4-Fluorophenylboronic acidPd(PPh3)4K3PO41,4-Dioxane66%
3-Nitrophenylboronic acidPd(PPh3)4K3PO41,4-Dioxane68%

Environmentally Benign Synthetic Protocols for this compound

In recent years, the principles of green chemistry have become central to synthetic planning, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov For pyrazole synthesis, this has led to the development of protocols utilizing microwave irradiation and one-pot reaction sequences. nih.govrsc.org

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and enhanced purity. rsc.orgnih.gov The synthesis of various pyrazole derivatives has been shown to be more efficient under microwave irradiation. For example, the final step in the synthesis of certain pyrazole-oxadiazole hybrids was reduced from 7–9 hours under conventional reflux to just 9–10 minutes using microwave assistance, with yields improving from the 70-80% range to 79–92%. nih.gov This acceleration is a common feature, making microwave-assisted synthesis a preferred method for efficient and environmentally friendlier procedures. rsc.orgnih.gov

Synthetic Strategies for Functionalized Derivatives of this compound

The development of synthetic strategies to introduce functional groups onto the this compound scaffold is crucial for modulating its chemical and biological properties. These strategies include direct functionalization of the pyrazole ring and the chemical elaboration of existing substituents.

A direct and efficient method for functionalizing the C-4 position of the pyrazole ring is through electrophilic thio- or selenocyanation. Researchers have developed a metal-free protocol using PhICl2 (iodobenzene dichloride) as a hypervalent iodine oxidant and NH4SCN or KSeCN as the cyanating source. beilstein-journals.orgnih.gov This reaction proceeds under mild conditions to afford a variety of 4-thiocyanato- and 4-selenocyanato-pyrazoles. beilstein-journals.orgnih.gov The resulting thiocyano and selenocyano groups are versatile handles for further chemical transformations. For example, they can be converted into trifluoromethylthio (SCF3), trifluoromethylseleno (SeCF3), methylthio (SMe), or methylseleno (SeMe) moieties, providing access to a wider range of functionalized derivatives. beilstein-journals.orgnih.gov

Another effective strategy involves the chemical modification of a substituent already attached to the pyrazole core. For instance, a this compound derivative bearing a formyl group at the C-4 position (1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) can serve as a versatile starting material. semanticscholar.org This aldehyde can undergo condensation with 2-cyanoacetamide (B1669375) in boiling ethanol (B145695) under basic conditions to yield 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide in high yield. semanticscholar.org This Knoevenagel-type condensation demonstrates how a simple functional group can be elaborated into a more complex and potentially reactive acrylamide (B121943) side chain. semanticscholar.org Similarly, a 4-acetyl-thiophene-pyrazole has been used as a building block to react with heteroaryl aldehydes, forming chalcone derivatives. researchgate.net

Furthermore, the core structure can be used as a scaffold to build more complex heterocyclic systems. Thiophene-containing pyrazoline carbothioamides have been cyclized with phenacyl bromides to synthesize thiazolyl-pyrazoline hybrids, demonstrating the utility of the parent structure in constructing elaborate, multi-ring compounds. nih.govacs.org

Table 2: Metal-Free C-4 Thiocyanation of Pyrazoles beilstein-journals.org

Pyrazole SubstrateReagentsSolventTemperatureYield (%)
1,3,5-Triphenyl-1H-pyrazolePhICl2, NH4SCNToluene0 °C85%
1,5-Diphenyl-3-(p-tolyl)-1H-pyrazolePhICl2, NH4SCNToluene0 °C82%
3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazolePhICl2, NH4SCNToluene0 °C88%
1,3-Diphenyl-1H-pyrazolePhICl2, NH4SCNToluene0 °C76%
EdaravonePhICl2, NH4SCNToluene0 °C78%

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra offer fundamental information about the number and type of protons, carbons, and nitrogens in a molecule.

¹H NMR: In the ¹H NMR spectrum of pyrazole derivatives, the protons on the pyrazole and thiophene rings exhibit characteristic chemical shifts. For instance, in a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the pyrazole proton appears as a singlet at 8.16 ppm. semanticscholar.org The protons of the thiophene ring typically appear as multiplets in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the pyrazole and thiophene carbons resonate at specific chemical shifts, with the C4 of the pyrazole ring at 114.7 ppm and the thiophene carbons appearing between 128.6 and 128.9 ppm. semanticscholar.org In another derivative, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the pyrazoline ring carbons C3, C4, and C5 are observed in the ranges of δ 145.69-154.95 ppm, δ 43.79-40.51 ppm, and δ 59.74-63.27 ppm, respectively. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

CompoundProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)Reference
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamidePyrazole-H: 8.16 (s)Pyrazole C4: 114.7, Thiophene C4: 128.6, Thiophene C5: 128.9, Pyrazole C5: 129.9, Pyrazole C3: 132.7 semanticscholar.org
3-(Difluoromethyl)-5-fluoro-1-phenyl-4-(thiophen-2-yl)-1H-pyrazole7.74–7.64 (m, 2H), 7.54 (d)Not specified rsc.org
3-(1,3-Dithian-2-yl)-1-phenyl-4-(thiophen-2-yl)-1H-pyrazolePyrazole-H: 7.98 (s), Thiophene-H: 7.26-7.33 (m), 7.12 (dd)Pyrazole C: 149.3, 119.4, 115.8; Thiophene C: 133.1, 126.9, 125.7, 125.6, 125.0 acs.org

This table presents data for derivatives of this compound as specific data for the parent compound is not available.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in establishing the intricate connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning protons within the thiophene and pyrazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as the thiophene and pyrazole rings, and for assigning quaternary carbons. For instance, in pyrazole derivatives, HMBC can be used to differentiate between regioisomers by observing correlations between specific protons and the pyrazole ring nitrogens. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and conformation of the molecule. For example, NOESY experiments can show correlations between protons on the thiophene and pyrazole rings if they are close in space. mdpi.com

While specific 2D NMR data for the parent this compound are not extensively documented, these techniques are routinely applied to its derivatives to confirm their structures. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives displays characteristic absorption bands. For example, in 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, the C=N stretching vibration of the pyrazoline ring is observed around 1580 cm⁻¹, and the C-S-C stretching of the thiophene ring appears near 730 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is scarce, theoretical calculations on related pyrazole derivatives have been used to predict and assign Raman active modes.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
N-H stretch (pyrazole)~3215Not specified eurjchem.com
C-H stretch (aromatic)~3044Not specified eurjchem.com
C=N stretch (pyrazole)1563 - 1586Not specified nih.goveurjchem.com
C-S-C stretch (thiophene)~730Not specified nih.gov

This table presents data for derivatives of this compound as specific data for the parent compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, HRMS was used to validate its molecular weight. Similarly, for 3-(1,3-dithian-2-yl)-1-phenyl-4-(thiophen-2-yl)-1H-pyrazole, the calculated mass was in excellent agreement with the experimentally found mass, confirming its molecular formula. acs.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectra of pyrazoline derivatives containing thiophene moieties have been studied, revealing electronic transitions that are influenced by the substituents on the aromatic rings. ajgreenchem.com While specific UV-Vis data for the parent this compound is not readily found, related compounds are known to exhibit absorption maxima that can be analyzed with the aid of theoretical calculations.

X-ray Crystallography of this compound and Related Co-crystals

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the parent this compound has not been reported, the crystal structures of several of its derivatives have been determined.

For instance, the crystal structure of 5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine reveals that the pyrazolopyridine ring system is essentially planar. nih.gov In the crystal of 3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring adopts a twisted conformation. nih.gov These studies provide valuable information on how the thiophene and pyrazole rings are oriented with respect to each other and how the molecules pack in the crystal lattice, often stabilized by hydrogen bonding and other intermolecular forces.

Table 3: Crystallographic Data for a Derivative of this compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineMonoclinicP2₁/c10.0688(2)8.0116(2)15.7479(3)106.809(1) nih.gov

This table presents data for a derivative as specific data for the parent compound is not available.

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for tautomerism are critical aspects of the molecular characterization of this compound. These features influence the compound's chemical reactivity, physical properties, and biological interactions. This section delves into the conformational preferences and the tautomeric equilibrium of this heterocyclic system, drawing upon theoretical calculations and experimental observations from related structures.

Conformational Analysis

The conformation of this compound is primarily defined by the rotational barrier around the single bond connecting the pyrazole and thiophene rings. This rotation dictates the relative orientation of the two aromatic rings, which can range from coplanar to perpendicular. Computational studies on similar pyrazolyl-thiophene systems suggest a preference for a nearly coplanar arrangement, as this maximizes π-system conjugation, leading to greater electronic stability.

The potential energy surface of the molecule as a function of the dihedral angle between the two rings would reveal the most stable conformations. It is anticipated that two planar conformations, syn and anti, would represent energy minima. In the syn conformation, the sulfur atom of the thiophene ring and the N-H bond of the pyrazole ring are on the same side, while in the anti conformation, they are on opposite sides. The energy barrier to rotation between these conformers is expected to be relatively low, allowing for facile interconversion at room temperature.

Tautomerism Studies

The tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituent at the 4-position (in this case, the thiophen-2-yl group), the solvent, and the temperature. The thiophen-2-yl group, being an electron-rich aromatic system, can influence the acidity of the N-H protons and the electron density distribution within the pyrazole ring, thereby affecting the relative stability of the two tautomers.

In solution, a rapid interconversion between the tautomers is expected, which can often be observed by NMR spectroscopy. Depending on the rate of exchange and the solvent, separate signals for each tautomer or time-averaged signals may be observed. Computational studies on pyrazole tautomerism have shown that water can play a significant role in facilitating the proton transfer by forming a hydrogen-bonded bridge between the two nitrogen atoms, thereby lowering the activation energy for the tautomerization process. tandfonline.com For substituted pyrazoles, it has been observed that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups favor the C5-tautomer. tandfonline.com

Interactive Data Table: Tautomeric Forms of this compound

The following table illustrates the two possible tautomeric forms of this compound. The relative population of each tautomer in a given environment is dependent on their relative thermodynamic stabilities.

Tautomer NameChemical StructureKey Features
This compoundProton on the nitrogen atom distal to the thiophene ring.
4-(Thiophen-2-yl)-2H-pyrazoleProton on the nitrogen atom proximal to the thiophene ring.

Reactivity and Mechanistic Investigations of 4 Thiophen 2 Yl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is generally susceptible to electrophilic attack, with the regioselectivity being highly dependent on the substitution pattern. In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position due to its higher electron density. nih.govquora.comquora.com However, in 4-(thiophen-2-yl)-1H-pyrazole, this position is already occupied by the thiophene (B33073) ring. Consequently, electrophilic attack is directed to the C5 position of the pyrazole ring.

One of the key electrophilic substitution reactions is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrazole ring. This reaction typically utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgmdpi.com For 4-substituted pyrazoles, this formylation occurs at the C5 position. academie-sciences.fr For instance, the Vilsmeier-Haack reaction of acetophenone (B1666503) phenylhydrazones leads to the formation of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes. researchgate.net While a direct example for this compound is not extensively documented in the reviewed literature, analogous reactions on 1,3-disubstituted-5-chloro-1H-pyrazoles yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes, indicating that formylation on a substituted pyrazole ring is a viable synthetic route. scispace.com

Other common electrophilic substitution reactions include nitration and halogenation. Nitration of pyrazole itself requires harsh conditions, typically a mixture of concentrated nitric and sulfuric acids, to yield 4-nitropyrazole. scribd.comnih.gov For substituted pyrazoles, the position of nitration is influenced by the existing substituents. For example, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) results in nitration at the C4 position. organic-chemistry.org Given that the C4 position is blocked in this compound, nitration would be expected to occur at the C5 position.

Halogenation of pyrazoles, using reagents like N-halosuccinimides (NXS), also typically occurs at the C4 position. mdpi.com In cases where the C4 position is substituted, halogenation can be directed to other available positions on the pyrazole ring.

Electrophilic Substitution Reactions on the Thiophene Moiety

The thiophene ring is known to be more reactive towards electrophiles than benzene, with a strong preference for substitution at the C2 and C5 positions due to the stabilization of the intermediate sigma complex through resonance. mdpi.comscispace.commdpi.comorientjchem.org In this compound, the pyrazole ring is attached at the C2 position of the thiophene moiety. The pyrazole substituent acts as a deactivating group, yet it directs incoming electrophiles to the C5 position of the thiophene ring.

This directing effect is a general trend observed in 2-substituted thiophenes. The regioselectivity can be explained by considering the resonance structures of the intermediate formed upon electrophilic attack. Attack at the C5 position allows for more resonance stabilization of the positive charge compared to attack at the C3 or C4 positions. scispace.com

Nucleophilic Reactivity and Functionalization Pathways

The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. The C3 and C5 positions of the pyrazole ring are considered electron-deficient and are the more likely sites for nucleophilic attack. quora.com In the context of this compound, the nucleophilic reactivity is not extensively documented in the available literature. However, functionalization can be achieved through deprotonation of the N-H group, which enhances the nucleophilicity of the pyrazole ring system, or through substitution reactions on pre-functionalized derivatives.

One example of a reaction involving a derivative is the synthesis of 3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide from the reaction of (E)-1-(4-chlorophenyl)-3-(2-thienyl)prop-2-en-1-one with thiosemicarbazide (B42300) in the presence of potassium hydroxide. nih.gov This reaction, however, proceeds via a cyclization pathway rather than a direct nucleophilic substitution on the aromatic pyrazole ring.

Metal-Catalyzed Functionalization of this compound

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to achieve efficient and selective C-C and C-heteroatom bond formations. For this compound, palladium-catalyzed cross-coupling reactions and C-H activation strategies are powerful tools for its further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are pivotal for the synthesis of complex molecules. To perform these reactions on the this compound core, a leaving group, typically a halogen, is required on either the pyrazole or the thiophene ring.

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide, is a versatile method for forming C-C bonds. The reaction of halogenated aminopyrazoles with a variety of aryl, heteroaryl, and styryl boronic acids has been successfully developed. nih.gov For instance, the Suzuki-Miyaura coupling of ethyl 4-bromo-1H-pyrazole-5-carboxylate with thiophen-3-ylboronic acid yields the corresponding thiophen-4-yl-substituted product. researchgate.net While a direct application on a halogenated this compound is not explicitly detailed, these examples demonstrate the feasibility of such transformations.

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) under typical Sonogashira conditions to afford the corresponding 5-chloro-4-(phenylethynyl)pyrazoles in good yields. researchgate.net This indicates that a halogenated this compound could similarly be functionalized with various alkynes.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.org This reaction has been applied to pyrazole derivatives. For instance, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes yields 1-protected-4-alkenyl-1H-pyrazoles. nih.gov This suggests that a halogenated this compound could undergo Heck coupling to introduce alkenyl substituents.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. For pyrazole derivatives, palladium-catalyzed C-H arylation has been shown to be an effective method for functionalization.

While pyrazoles with unsubstituted C4 and C5 positions can lead to mixtures of products, the presence of a substituent at the C4 position, such as in this compound, can direct C-H activation to the C5 position. Studies have shown that an ester group at the C4 position of a pyrazole can act as a blocking group, enabling regioselective arylation at the C5 position. academie-sciences.frresearchgate.net This suggests that the thiophene group at C4 would similarly direct C-H arylation to the C5 position of the pyrazole ring.

The thiophene ring in the molecule also possesses C-H bonds that can be functionalized. Palladium-catalyzed direct arylation of thiophenes is a well-established methodology. quora.commdpi.com The regioselectivity of this reaction on the 2-substituted thiophene moiety in this compound would likely favor functionalization at the C5 position of the thiophene ring.

Reactions Involving the N-H Acidity of the Pyrazole Ring

The N-H proton of the pyrazole ring is acidic and can be removed by a base to generate a pyrazolate anion. This anion is a potent nucleophile and can readily react with various electrophiles, allowing for functionalization at the nitrogen atom. semanticscholar.org

N-Alkylation of pyrazoles is a common transformation and can be achieved using a variety of alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products can be formed, with the regioselectivity often being influenced by steric factors. A recent method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, providing a mild alternative to traditional methods that require strong bases. mdpi.com

Cycloaddition and Rearrangement Reactions Involving this compound

The exploration of cycloaddition and rearrangement reactions involving the this compound scaffold is a specialized area of research. While the synthesis of this heterocyclic system is well-documented, its application as a substrate in cycloaddition and rearrangement reactions is not extensively covered in publicly available scientific literature. The inherent aromaticity of both the pyrazole and thiophene rings contributes to a general lack of reactivity in concerted cycloaddition reactions such as the Diels-Alder reaction. Thiophene, in particular, is known to be a poor diene due to its aromatic character.

Despite the limited direct examples, the potential for this compound and its derivatives to participate in such transformations can be inferred from the known reactivity of related pyrazole and thiophene systems. Activation of either heterocyclic ring through substitution or conversion to a more reactive intermediate, such as an N-oxide or a pyrazolium (B1228807) ylide, could facilitate participation in cycloaddition or rearrangement processes.

Currently, detailed research findings, including specific examples, reaction conditions, and mechanistic studies for the cycloaddition and rearrangement reactions of the parent this compound, are not sufficiently available to provide a comprehensive overview with supporting data tables. Further investigation into the reactivity of activated derivatives of this compound is necessary to fully elucidate its potential in these classes of reactions.

Computational and Theoretical Chemistry Studies of 4 Thiophen 2 Yl 1h Pyrazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 4-(thiophen-2-yl)-1H-pyrazole.

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of pyrazole (B372694) and thiophene (B33073), DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p) or 6-31G(d), are employed to predict molecular geometries. tandfonline.comtandfonline.comnih.gov

The optimization process for this compound would likely reveal a near-planar conformation. nih.gov This planarity arises from the conjugated π-systems of the pyrazole and thiophene rings. The calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.comuomphysics.net

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted Value (Exemplary)
C-C Bond Length (Thiophene)~1.37 - 1.42 Å
C-S Bond Length (Thiophene)~1.72 Å
N-N Bond Length (Pyrazole)~1.35 Å
C-N Bond Length (Pyrazole)~1.33 - 1.38 Å
C-C Bond (Inter-ring)~1.46 Å
Thiophene-Pyrazole Dihedral Angle~5° - 15°

The electronic properties of a molecule are critical to understanding its reactivity and stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity, as less energy is required for electronic excitation. rsc.org Conversely, a larger gap indicates greater chemical stability. rsc.org For thiophene-pyrazole systems, these calculations reveal how substituent groups can modulate the electronic properties. researchgate.net

From the energies of the HOMO and LUMO, other important electronic parameters can be approximated using Koopmans' theorem:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

These parameters provide insights into the molecule's ability to donate or accept electrons, respectively. nih.gov

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (Exemplary)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Ionization Potential (IP)6.2 eV
Electron Affinity (EA)1.5 eV

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. cbijournal.com It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. cbijournal.comresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these would likely be located around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, often found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring. cbijournal.comresearchgate.net

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands in the experimental spectra to corresponding molecular vibrations, such as stretching, bending, and torsional modes. derpharmachemica.com

For this compound, calculations would predict characteristic frequencies for the N-H stretch, C=C and C=N stretching within the rings, and C-S stretching of the thiophene moiety. A comparison between the calculated and experimental spectra helps to confirm the molecular structure. nih.goviu.edu.sa Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations of the theoretical method. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different molecular conformations and their stability in various environments, such as in solution. dntb.gov.uaresearchgate.net

For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation around the single bond connecting the pyrazole and thiophene rings. These simulations are crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, such as an enzyme or receptor. nih.gov The stability of docking poses is often validated using MD simulations, which can reveal whether key interactions are maintained over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. vlifesciences.com For a class of compounds like thiophene-pyrazole derivatives, QSAR models can predict the activity of new, unsynthesized analogs. rsc.org

A QSAR study involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, hydrophobic properties). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that relates these descriptors to the observed in vitro biological data (e.g., IC50 values). vlifesciences.comresearchgate.net For pyrazole derivatives, QSAR models have been successfully developed to predict their potential as inhibitors for various biological targets. researchgate.netnih.gov These models can identify the key structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent compounds. rsc.org

Theoretical Investigations of Reaction Mechanisms and Transition States

No dedicated theoretical studies on the reaction mechanisms and associated transition states involving this compound were found in the reviewed literature. Computational investigations of reaction pathways, such as cycloadditions, electrophilic substitutions, or other transformations, would typically involve mapping the potential energy surface to identify transition state structures and calculate activation energies. However, such analyses specific to this compound are not publicly documented.

Prediction of Spectroscopic Properties through Computational Methods

Detailed computational predictions of the full spectroscopic profile (e.g., NMR, IR, Raman, UV-Vis) for this compound are not available as a cohesive study. While computational chemistry is a powerful tool for predicting spectroscopic data—often used to corroborate experimental findings—no papers presenting a comprehensive set of calculated spectroscopic data and corresponding data tables for this specific molecule could be located. Such a study would typically involve:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital).

Vibrational Spectroscopy: Computation of harmonic vibrational frequencies to predict IR and Raman spectra.

Electronic Spectroscopy: Use of Time-Dependent DFT (TD-DFT) to predict electronic transitions, corresponding to UV-Vis absorption spectra.

Without such specific studies, data tables for predicted spectroscopic properties cannot be generated.

Coordination Chemistry and Ligand Properties of 4 Thiophen 2 Yl 1h Pyrazole

4-(thiophen-2-yl)-1H-pyrazole as a Chelating and Bridging Ligand

The this compound ligand possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole (B372694) ring and the sulfur atom of the thiophene (B33073) ring. This allows it to exhibit diverse coordination modes. Pyrazole itself can act as a weak base, accepting a proton at the iminic nitrogen, or as a weak acid, losing the proton from the pyrrolic nitrogen. rsc.org Upon deprotonation, the resulting pyrazolate anion is an excellent bridging ligand, connecting two metal centers through its exobidentate N,N'-donors. uninsubria.it

In its neutral form, this compound typically coordinates to a metal center in a monodentate fashion through the pyridinic nitrogen atom of the pyrazole ring. However, the presence of the thiophene ring at the 4-position opens up the possibility of chelation, although this is less common for this specific linkage. More intricate coordination can occur where the ligand bridges multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with pyrazole-based ligands is generally achieved through straightforward reaction pathways.

The preparation of transition metal complexes of this compound can be accomplished by reacting the ligand with a suitable metal salt in an appropriate solvent. Typically, an alcoholic solution of the ligand is mixed with a solution of the metal chloride, nitrate, or acetate. ekb.egnih.gov The resulting complexes can often be isolated as solid precipitates upon cooling or evaporation of the solvent.

For instance, a general method for the synthesis of such complexes would involve the following steps:

Dissolving this compound in a solvent like ethanol (B145695) or methanol.

Adding a solution of the transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) to the ligand solution, typically in a 1:1 or 2:1 ligand-to-metal molar ratio. ekb.eg

The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.

The solid complex, if it precipitates, is then collected by filtration, washed with the solvent, and dried.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques, including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements. ekb.egscispace.com

The synthesis of main group metal complexes with pyrazole-containing ligands can also be achieved through similar methodologies. Acylpyrazolone ligands, for example, have been shown to form stable complexes with a variety of main group elements. nih.gov The synthesis often involves the in situ preparation of an alkali metal salt of the pyrazole ligand, followed by a salt metathesis reaction with a main group metal halide. nih.gov For this compound, a plausible route would involve its deprotonation with a strong base like sodium hydride to form the sodium pyrazolate, which is then reacted with a main group metal chloride.

Electronic and Magnetic Properties of Metal-4-(thiophen-2-yl)-1H-pyrazole Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the identity of the central metal ion and the coordination environment imposed by the ligands.

UV-visible spectroscopy is a key technique for probing the electronic transitions within these complexes. The spectra of transition metal complexes of thiophene-pyrazole derivatives typically exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. ekb.eg The positions of these bands provide information about the geometry of the complex. For example, cobalt(II) complexes with pyrazole-based ligands have been reported to show distinct absorption bands that are characteristic of either tetrahedral or octahedral coordination. scispace.comrsc.org

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the metal center and can help to distinguish between different possible geometries. For instance, octahedral Co(II) complexes are expected to have magnetic moments in the range of 4.7-5.2 B.M., while tetrahedral Co(II) complexes typically exhibit moments between 4.2 and 4.8 B.M. The magnetic properties can also reveal the presence of magnetic coupling between metal centers in polynuclear complexes. rsc.orgrsc.orgnih.govresearchgate.net

Table 1: Expected Properties of Transition Metal Complexes with this compound

Metal IonExpected GeometryExpected ColorExpected Magnetic Moment (B.M.)
Co(II)Tetrahedral or OctahedralBlue or Pink/Violet~4.2-4.8 or ~4.7-5.2
Ni(II)Octahedral or Square PlanarGreen or Red/Yellow~2.9-3.4 or Diamagnetic
Cu(II)Distorted Octahedral or Square PlanarBlue/Green~1.7-2.2
Zn(II)TetrahedralColorlessDiamagnetic

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from pyrazole ligands have demonstrated significant potential in homogeneous catalysis. nih.gov Copper(II) complexes with pyrazole-based ligands, in particular, have been investigated for their catalytic activity in oxidation reactions, mimicking the function of enzymes like catechol oxidase. nih.govresearchgate.netmdpi.comresearchgate.net The catalytic efficiency of these complexes is influenced by the nature of the ligand, the counter-ion, and the solvent.

While specific catalytic studies on this compound complexes are not extensively documented, it is reasonable to infer that they would exhibit catalytic activity in various organic transformations. The presence of both the pyrazole and thiophene rings could modulate the electronic properties of the metal center, potentially enhancing its catalytic performance. For example, copper complexes of this ligand could be effective catalysts for the oxidation of catechols to o-quinones. mdpi.comresearchgate.net The general mechanism for such reactions often involves the coordination of the substrate to the metal center, followed by electron transfer and product formation.

Homogeneous Catalysis

Metal complexes incorporating pyrazole-thiophene type ligands have shown promise in a variety of homogeneous catalytic reactions. For instance, palladium complexes with hybrid pyrazole ligands have been investigated for their efficacy in C-C coupling reactions, such as the Suzuki-Miyaura cross-coupling. rsc.org These reactions are fundamental in organic synthesis for the formation of biaryl compounds. The specific structure of the ligand can influence the chemoselectivity of the catalytic system, directing the reaction towards either cross-coupling or competing pathways like dehalogenation or homocoupling. rsc.org

Copper complexes featuring pyrazole-based ligands have also been explored as catalysts for oxidation reactions. researchgate.netmdpi.combohrium.com For example, in-situ generated copper(II) complexes have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes. researchgate.netmdpi.com The catalytic efficiency of these systems is often dependent on the nature of the ligand, the counter-ion of the copper salt, and the solvent used. mdpi.com

While direct experimental data for this compound in these reactions is scarce, the combined electronic effects of the electron-rich thiophene ring and the pyrazole moiety suggest that its metal complexes could be effective catalysts. The thiophene group can influence the electron density at the metal center, potentially enhancing catalytic activity.

To illustrate the potential applications, the following table summarizes results from studies on analogous pyrazole-containing ligand systems in homogeneous catalysis.

Catalyst SystemReaction TypeSubstratesProductYield (%)Reference
Pd(II) / Hybrid Pyrazole LigandSuzuki-Miyaura CouplingAryl Halide, Arylboronic AcidBiarylModerate to High rsc.org
Cu(II) / Pyrazole-based LigandCatechol OxidationCatecholo-QuinoneGood mdpi.combohrium.com
Ti(OiPr)4 / Pyrazole LigandRing-Opening Polymerizationl-lactidePolylactideHigh scispace.comrsc.org

This table is illustrative and based on data for analogous pyrazole-containing ligand systems, not specifically this compound.

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of catalysts in a different phase from the reactants, often a solid catalyst with liquid or gas phase reactants. The immobilization of catalytically active metal complexes onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. Ligands containing pyrazole and thiophene functionalities can be adapted for heterogeneous catalysis through several approaches.

One method involves the synthesis of metal-organic frameworks (MOFs) or coordination polymers where the pyrazole-thiophene ligand acts as a building block. These materials can possess porous structures with accessible metal sites, making them suitable for catalytic applications. Another approach is the covalent grafting or adsorption of the ligand or its pre-formed metal complex onto an inert support such as silica, alumina, or a polymer resin.

While specific examples of this compound in heterogeneous catalysis are not readily found in the literature, the general principles can be inferred from related systems. For example, palladium nanoparticles stabilized by hybrid pyrazole-derived ligands have been used as catalysts in C-C coupling reactions. rsc.org These systems can exhibit different selectivity compared to their homogeneous counterparts, with reactions potentially occurring on the surface of the nanoparticles. rsc.org

The development of heterogeneous catalysts is driven by the advantages of easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability. The presence of both nitrogen and sulfur donor atoms in this compound could allow for strong anchoring to various support materials, enhancing the stability and preventing leaching of the active metal species.

The table below provides a conceptual overview of how this compound could be utilized in heterogeneous catalysis, based on established methodologies for other ligands.

Catalyst TypeSupport MaterialPotential ReactionAdvantages
Immobilized Metal ComplexSilica, Alumina, PolymerCross-coupling, OxidationRecyclability, Reduced Leaching
Metal-Organic Framework (MOF)---Gas-phase catalysis, Fine chemical synthesisHigh surface area, Tunable porosity
Stabilized Nanoparticles---Hydrogenation, C-C couplingHigh activity, Unique selectivity

This table is a conceptual representation of potential applications and is not based on specific experimental data for this compound.

Advanced Research Applications of 4 Thiophen 2 Yl 1h Pyrazole

Materials Science Applications of 4-(thiophen-2-yl)-1H-pyrazole Derivatives

In the realm of materials science, the focus is on harnessing the photophysical and electrochemical properties of these heterocyclic compounds. The ability to modify the core structure allows for the fine-tuning of electronic energy levels, charge transport characteristics, and responsiveness to external stimuli, making them prime candidates for next-generation electronic and sensory devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of pyrazole (B372694) and thiophene (B33073) are recognized for their potential in optoelectronic applications. Specifically, pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated as hole-transporting or emissive materials in the fabrication of OLEDs. For instance, a pyrazoline phenyl derivative has been utilized to create a blue-emitting OLED with an efficacy of up to 10.63 cd/A and a peak emission wavelength of 445 nm researchgate.net. The nitrogen atoms in the pyrazoline structure are thought to facilitate electron transfer, while the extended conjugation contributes to the molecule's bright luminescence researchgate.net.

In the field of organic photovoltaics, fused-thiophene-based materials are being explored for their favorable properties in both vacuum-deposited and solution-processed solar cells mdpi.com. The incorporation of fused-thiophene units into sensitizer molecules can lead to a red-shift in the intramolecular charge transfer band and improved photovoltaic performance and stability mdpi.com. Donor-π-acceptor type molecules incorporating thieno[3,2-b]thiophene as a π-conjugated linker have been synthesized and used as emitters in OLEDs, demonstrating high fluorescence quantum yields and good device performance beilstein-journals.org. Although research on the direct application of this compound in OPVs is still emerging, the proven performance of its constituent moieties makes its derivatives promising candidates for future development in this area.

Fluorescent Probes and Chemical Sensors

The structural framework of this compound is well-suited for the design of fluorescent probes and chemical sensors. The pyrazole and thiophene rings can act as fluorophores and their derivatives can be functionalized to selectively bind with specific analytes, leading to a detectable change in their fluorescence properties.

A novel pyrazole-pyrazoline fluorescent probe has been synthesized and demonstrated to have high selectivity and sensitivity for the detection of Fe³⁺ ions in an aqueous solution of tetrahydrofuran. The fluorescence intensity of this probe is significantly reduced upon the addition of iron ions, with a detection limit of 3.9 x 10⁻¹⁰ M nih.gov. The binding stoichiometry between the probe and Fe³⁺ was determined to be 1:1 nih.gov.

Furthermore, pyrazoline-based fluorescent probes have been developed for the detection of other metal ions. One such probe showed a 40-fold enhancement in fluorescence for Zn²⁺ compared to other metal ions, proving its utility in biological imaging within living neuronal cells nih.gov. Another study detailed a series of simple pyrazoline and pyrazole-based sensors, with one pyrazole derivative exhibiting an approximately 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺ researchgate.net. A different pyrazole sensor from the same series showed a 30-fold increase in emission at 465 nm for Fe³⁺, with a detection limit of 0.025 μM researchgate.net. These findings underscore the potential of thiophene-pyrazole scaffolds in the development of highly sensitive and selective chemical sensors for various metal ions nih.govresearchgate.net.

Polymerization Initiators and Monomers

The this compound structure and its derivatives have been investigated as monomers in the synthesis of novel polymers with interesting properties. The presence of the thiophene ring, which is known for its utility in conducting polymers, combined with the pyrazole moiety, allows for the creation of new polymeric materials through electropolymerization.

For example, 3,5-di(thiophen-2-yl)-1H-pyrazole (DThPz), a close derivative of the subject compound, has been synthesized and electrochemically polymerized. The resulting homopolymer was found to have a band gap of 2.6 eV, indicating its potential as a conducting polymer for applications in electrochromic devices researchgate.net.

In another study, a new conjugated polymer containing 3,4-dialkoxythiophene, 1,3,4-oxadiazole, and pyrazole units was synthesized via condensation polymerization. This polymer exhibited an optical and electrochemical band gap of 2.39 eV and a fluorescence quantum yield of 42% in solution researchgate.net. Research has also been conducted on the synthesis of polyazomethines using pyrazole-containing monomers, which are then used to create nanocomposites with potential antimicrobial applications nih.gov. Furthermore, pyrazole-modified monomers have been synthesized and used in precipitation polymerization to create anisotropic microgels, driven by supramolecular self-assembly through π-π stacking of the pyrazole groups rwth-aachen.de.

In Vitro Biological and Mechanistic Investigations

The thiophene-pyrazole scaffold is a common feature in many biologically active compounds, making it a focal point for in vitro studies aimed at understanding and modulating the activity of key biological targets like enzymes and receptors. These investigations are crucial for the early stages of drug discovery and for elucidating fundamental biological pathways.

Enzyme Inhibition Studies (e.g., xanthine oxidase, kinases)

Derivatives of this compound have been the subject of numerous in vitro studies to assess their potential as enzyme inhibitors.

Xanthine Oxidase Inhibition: Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Several pyrazole derivatives have shown potent inhibitory activity against this enzyme. For instance, a library of 1-phenyl-pyrazole-4-carboxylic acid derivatives was synthesized, with several compounds exhibiting inhibitory potency at the nanomolar level. Compounds 16c , 16d , and 16f from this series were identified as highly potent xanthine oxidase inhibitors with IC₅₀ values of 5.7, 5.7, and 4.2 nM, respectively, which are comparable to the drug febuxostat (IC₅₀ of 5.4 nM) nih.gov. Kinetic studies revealed that compound 16c acts as a mixed-type inhibitor nih.gov. Other pyrazolopyrimidine-based compounds have also demonstrated significant inhibition of xanthine oxidase, with IC₅₀ values in the sub-micromolar to low micromolar range msu.ru.

Compound/Derivative ClassEnzyme TargetIC₅₀ ValueReference
1-Phenyl-pyrazole-4-carboxylic acid (16f )Xanthine Oxidase4.2 nM nih.gov
1-Phenyl-pyrazole-4-carboxylic acid (16c , 16d )Xanthine Oxidase5.7 nM nih.gov
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidineXanthine Oxidase0.600 ± 0.009 µM msu.ru
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidineXanthine Oxidase1.326 ± 0.013 µM msu.ru
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidineXanthine Oxidase1.564 ± 0.065 µM msu.ru
Pyrazolyl benzimidazole (7 )Aurora A Kinase28.9 nM nih.gov
Pyrazolyl benzimidazole (7 )Aurora B Kinase2.2 nM nih.gov
Pyrazolo[3,4-g]isoquinoline (1b )Haspin Kinase57 nM nih.gov
Pyrazolo[3,4-g]isoquinoline (2c )Haspin Kinase62 nM nih.gov
Pyrazolo[3,4-g]isoquinoline (1c )Haspin Kinase66 nM nih.gov
Pyrazole-based derivative (17 )Checkpoint Kinase 2 (Chk2)17.9 nM nih.gov
Pyrazole-based derivative (16 )Checkpoint Kinase 2 (Chk2)48.4 nM nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Pyrazole derivatives have been extensively investigated as kinase inhibitors nih.gov. For example, a series of pyrazolyl benzimidazoles were reported as potent inhibitors of Aurora A and Aurora B kinases, with one compound showing IC₅₀ values of 28.9 nM and 2.2 nM, respectively nih.gov.

In other studies, pyrazolo[3,4-g]isoquinoline derivatives were identified as potent inhibitors of Haspin kinase, with the most active compounds having IC₅₀ values in the range of 57-66 nM nih.gov. Pyrazole-based compounds have also been found to inhibit other kinases such as Cyclin-Dependent Kinase 1 (CDK1) and Checkpoint Kinase 2 (Chk2), with IC₅₀ values in the micromolar and nanomolar ranges, respectively nih.gov. Thiophene-based N-phenyl pyrazolines have also been synthesized and evaluated for their anticancer activity, with molecular docking studies suggesting they target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase japsonline.com.

Receptor Binding and Ligand-Target Interactions (in vitro)

In vitro receptor binding assays are fundamental for identifying and characterizing the interaction of new chemical entities with their biological targets. Derivatives containing the thiophene-pyrazole scaffold have been evaluated for their affinity and activity at various receptors.

One study identified a 4-(phenyl)thio-1H-pyrazole as a novel scaffold for agonists of GPR109A, a G-protein coupled receptor for niacin. A lead compound from this series, 5a , demonstrated an EC₅₀ of 45 nM in a calcium mobilization assay, an activity level similar to that of niacin (EC₅₀ = 52 nM) nih.gov. This research highlights the potential of this scaffold to interact with GPCRs.

Additionally, pyrazole derivatives have been synthesized and tested for their affinity to cannabinoid receptors. Pyrazoles featuring a 5-thiophenyl and a 4-cyano group have shown high affinity for the cannabinoid CB1 receptor, with many exhibiting single-digit nanomolar Kᵢ values and good selectivity over the CB2 receptor researchgate.net. The structural requirements for potent and selective CB1 receptor antagonism have been explored, indicating that specific substitutions on the pyrazole ring are crucial for high-affinity binding elsevierpure.com. These in vitro binding studies are essential for understanding the structure-activity relationships that govern the interaction of these ligands with their receptor targets.

Investigation of Cellular Pathways and Mechanisms of Action (in vitro)

The antitumor potential of derivatives based on the this compound scaffold has been investigated through in vitro studies against various human cancer cell lines. These studies aim to elucidate the cellular pathways and mechanisms through which these compounds exert their cytotoxic effects.

One area of investigation has focused on the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Certain novel 4-thiophenyl-pyrazole derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2. For instance, compounds 2a and 10b (specific structures detailed in the source) were identified as potent dual inhibitors, with IC₅₀ values of 0.161 µM and 0.141 µM against EGFR, and 0.209 µM and 0.195 µM against VEGFR-2, respectively nih.gov. This dual inhibition is a significant mechanism of action, as it can simultaneously block pathways responsible for cell proliferation and angiogenesis.

The cytotoxic activity of thiophene-based N-phenyl pyrazoline derivatives has been evaluated using MTT assays against a panel of cancer cell lines, including breast cancer (4T1, T47D), cervical cancer (HeLa), and colorectal cancer (WiDr). Among a series of tested compounds, pyrazoline 2 was found to be the most active against the HeLa cell line. japsonline.com Further in silico studies suggest that these compounds may interact with the active regions of EGFR japsonline.com.

In addition to enzyme inhibition, the mechanism of action for some thiophene-pyrazole derivatives involves inducing apoptosis. Studies on the most active compounds, such as 10b , have explored their effect on the cell cycle and the induction of programmed cell death nih.gov. The ability of these compounds to arrest the cell cycle at specific phases and trigger apoptotic pathways is a key aspect of their anticancer mechanism.

The following table summarizes the in vitro anticancer activities of selected thiophene-pyrazole derivatives against various cell lines.

CompoundCell LineActivity/AssayIC₅₀ (µM)Target(s)
2a HepG-2, MCF-7Cytotoxicity-EGFR/VEGFR-2
2a -Enzyme Inhibition0.161EGFR
2a -Enzyme Inhibition0.209VEGFR-2
6a HepG-2, MCF-7Cytotoxicity--
7a HepG-2, MCF-7Cytotoxicity--
10b HepG-2, MCF-7Cytotoxicity-EGFR/VEGFR-2
10b -Enzyme Inhibition0.141EGFR
10b -Enzyme Inhibition0.195VEGFR-2
15a HepG-2, MCF-7Cytotoxicity--
18a HepG-2, MCF-7Cytotoxicity--
Pyrazoline 2 HeLaCytotoxicity (MTT)Most ActiveEGFR (in silico)
Pyrazoline 5 T47D, 4T1, HeLa, WiDrCytotoxicity (MTT)Lowest IC₅₀ in series-

Data sourced from multiple studies. IC₅₀ values are specific to the experimental conditions of the cited research. nih.govjapsonline.com

Structure-Activity Relationship (SAR) Studies based on in vitro biological data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. These studies involve systematically modifying the core structure and evaluating the impact of these changes on in vitro efficacy.

For pyrazole derivatives acting as cannabinoid receptor antagonists, specific structural features were found to be essential for potent and selective activity. Key requirements included:

A para-substituted phenyl ring at the 5-position of the pyrazole ring.

A carboxamido group at the 3-position.

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring elsevierpure.com. The most potent compound in this series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position elsevierpure.com. Although not directly a this compound, this highlights the importance of substituents at various positions of the pyrazole ring in determining biological activity.

In the context of thiophene-based N-phenyl pyrazolines with anticancer activity, the position of substituents on the phenyl ring significantly influences their effectiveness. A study of derivatives with methoxy groups showed that the placement of this group was critical. Pyrazoline 2, which has a methoxy substituent at the ortho- (position 2) on the benzene ring, demonstrated greater potency against cancer cell lines compared to analogues with methoxy groups at other positions japsonline.comresearchgate.net. This suggests that the steric and electronic effects of the substituent's position play a key role in the molecule's interaction with its biological target, presumed to be EGFR japsonline.com.

The SAR of thiophene-pyrazole derivatives is summarized in the table below:

Scaffold/SeriesPosition of ModificationFavorable Substituent(s)Effect on Activity
Pyrazole Derivatives (CB1 Antagonists)Position 5 (Phenyl Ring)p-iodophenylIncreased Potency elsevierpure.com
Pyrazole Derivatives (CB1 Antagonists)Position 3Piperidinyl carboxamideIncreased Potency elsevierpure.com
Pyrazole Derivatives (CB1 Antagonists)Position 12,4-dichlorophenylHigh Potency elsevierpure.com
Thiophene-based N-phenyl pyrazolinesPhenyl RingMethoxy group at position 2Greater anticancer potency japsonline.comresearchgate.net

These findings underscore the importance of systematic structural modification in developing more potent and selective agents based on the pyrazole-thiophene framework.

Photophysical Properties and Luminescence Applications

The combination of thiophene and pyrazole rings in a single molecular framework can give rise to interesting photophysical properties, making these compounds candidates for luminescence applications. The electronic characteristics of both heterocyclic rings contribute to the absorption and emission profiles of these molecules.

Fluorescence and Phosphorescence Characteristics

Derivatives of thiophene-pyrazole have been shown to exhibit both fluorescence and phosphorescence. The nature of the emission depends on the specific molecular structure, solvent, and temperature.

For example, a thiophene-functionalized bis(pyrazolyl) pyridine ligand, when free, exhibits fluorescence with a relatively short excited-state lifetime (τ = 1.31 ± 0.01 ns) utexas.edu. Upon cooling to 77 K, this ligand shows phosphorescence centered at 420 nm, confirmed by a large Stokes shift and a long-lived excited-state lifetime (τ = 37 ± 3 μs) utexas.edu. When this ligand is complexed with rhenium, the resulting complex is highly luminescent in both solution and solid-state, which is attributed to phosphorescence from an emissive triplet metal-to-ligand charge transfer (³MLCT) excited state, with some contribution from a ligand-centered ³(π→π*) transition utexas.edu.

Computational studies on pyrazolyl–thiazole derivatives of thiophene have also been used to predict their photophysical properties. Calculations of absorption and emission wavelengths (λabs and λem) show that compounds with strong electron-donating groups can produce a large Stokes shift nih.gov. For instance, a derivative with a 4-methoxy-phenyl group (an electron-donating group) was predicted to have the largest Stokes shift in its series nih.gov.

The table below summarizes the photophysical characteristics of a representative thiophene-pyrazole system.

SystemConditionEmission TypeEmission Max (nm)Excited-State Lifetime
Thiophene-functionalized bis(pyrazolyl) pyridine ligandRoom TempFluorescence-1.31 ± 0.01 ns utexas.edu
Thiophene-functionalized bis(pyrazolyl) pyridine ligand77 KPhosphorescence42037 ± 3 μs utexas.edu
Rhenium complex of the ligandRoom TempPhosphorescence--

Excited State Dynamics

The excited-state dynamics of thiophene-containing compounds are complex and involve several competing relaxation pathways. Ultrafast transient absorption spectroscopy has been used to monitor the solution-phase dynamics of phenylthiophene derivatives following excitation to the first singlet excited state (S₁) .

Studies on systems like 2-phenylthiophene show that structural relaxation on the S₁ potential energy surface occurs very rapidly, within approximately 100 femtoseconds . Following this initial relaxation, the dominant process is efficient intersystem crossing (ISC) to the triplet manifold of states (T₁). The rate of this ISC is highly sensitive to substitution on the thiophene ring. For example, the ISC rate is significantly faster for 2,4-dimethyl-5-phenylthiophene (21.6 ± 1.0 ps) compared to 2-phenylthiophene (102 ± 5 ps) . This indicates that methyl substitution can play a crucial role in promoting the transition from the singlet to the triplet state.

Computational studies on thiophene and bithiophene have further elucidated the deactivation mechanisms. These studies highlight the importance of ring puckering in the photochemistry of thiophene . Understanding these ultrafast dynamics is essential for designing molecules with specific photophysical properties, such as high triplet quantum yields for applications in photodynamic therapy or as photosensitizers.

Future Perspectives and Emerging Research Areas for this compound

The this compound scaffold continues to be a versatile platform for the development of new functional molecules. Future research is likely to expand in several key directions, building upon the existing knowledge of its biological and photophysical properties.

Medicinal Chemistry:

Target-Specific Anticancer Agents: While initial studies have shown promising activity against cancer cell lines and enzymes like EGFR/VEGFR-2, future work will likely focus on designing derivatives with higher potency and selectivity for specific cancer-related targets. This could involve exploring inhibitors for other kinases or pathways implicated in tumorigenesis nih.gov. The combination of the thiophene-pyrazole core with other pharmacophores is an emerging area to develop hybrid molecules with enhanced biological activities nih.gov.

Antimicrobial and Anti-inflammatory Agents: The inherent biological activity of both pyrazole and thiophene rings suggests potential for developing new antimicrobial and anti-inflammatory drugs. nih.govresearchgate.neteurekaselect.com Future research could explore the synthesis and evaluation of novel derivatives against a broader range of pathogens and inflammatory targets.

Materials Science and Photonics:

Organic Electronics: The conjugated π-system of the thiophene-pyrazole structure makes it a candidate for applications in organic electronics. Future research could investigate its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Fluorescent Probes and Bioimaging: The luminescent properties of some derivatives open up possibilities for their use as fluorescent probes in biological imaging nih.gov. Research could focus on tuning the photophysical properties (e.g., emission wavelength, quantum yield, two-photon absorption) to create probes for specific cellular components or to monitor biological processes in real-time.

Computational Chemistry:

Predictive Modeling: Advanced computational studies, including DFT and molecular dynamics, will continue to play a crucial role in predicting the properties of new derivatives before their synthesis. mdpi.com This can accelerate the discovery process by identifying promising candidates with desired electronic, photophysical, or biological activities.

Conclusion and Future Directions in 4 Thiophen 2 Yl 1h Pyrazole Research

Summary of Key Research Findings and Advancements

Research into 4-(thiophen-2-yl)-1H-pyrazole and its derivatives has yielded a wealth of information, primarily centered on its synthesis and biological evaluation. The core structure has been shown to be a versatile pharmacophore, with modifications leading to a broad spectrum of biological activities.

Key advancements include the development of various synthetic methodologies, such as multicomponent reactions and cyclocondensation reactions, to efficiently produce a library of derivatives. mdpi.comsemanticscholar.org These synthetic efforts have enabled extensive structure-activity relationship (SAR) studies, providing insights into the structural requirements for specific biological activities.

The primary biological activities investigated and confirmed for this compound derivatives include:

Antimicrobial Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of these compounds against a range of pathogens. nih.govorientjchem.orgresearchgate.net

Anti-inflammatory and Analgesic Effects: The pyrazole (B372694) nucleus is a well-known contributor to anti-inflammatory properties, and derivatives of this compound have shown significant anti-inflammatory and analgesic potential. nih.govresearchgate.net

Anticancer Activity: Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising results as potential anticancer agents. bibliomed.orgnih.gov

Antioxidant Properties: The ability of these compounds to scavenge free radicals has been documented, suggesting their potential in mitigating oxidative stress-related conditions. semanticscholar.orgresearchgate.net

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes, highlighting their potential for targeted therapeutic interventions. orientjchem.org

A summary of notable research findings is presented in the interactive table below.

Derivative ClassBiological ActivityKey FindingsReference
Pyrazolyl-thiazole derivatives of thiophene (B33073)Antimicrobial, AntioxidantDemonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against various bacterial and fungal strains. nih.gov
Thiophene-appended pyrazolesAnti-inflammatory, Radical ScavengingCertain derivatives exhibited excellent anti-inflammatory activities and DPPH radical scavenging abilities. researchgate.net
Thiophene-based N-phenyl pyrazolinesAnticancerShowed activity against various human cancer cell lines, with some derivatives demonstrating low IC50 values. bibliomed.org
Chalcone-derived pyrazolinesAntibacterial, AntifungalExhibited promising activity against S. typhii and S. aureus, and significant antifungal action towards A. niger. researchgate.net

Identification of Unexplored Research Avenues

Despite the significant progress, several areas of research concerning this compound remain underexplored. Future investigations could focus on:

Elucidation of Mechanisms of Action: While many studies have reported the biological activities of these compounds, detailed mechanistic studies are often lacking. Future research should aim to identify the specific molecular targets and signaling pathways through which these derivatives exert their effects.

Exploration of Novel Biological Targets: The focus has predominantly been on antimicrobial, anti-inflammatory, and anticancer activities. The therapeutic potential of these compounds against other diseases, such as viral infections, neurodegenerative disorders, and metabolic diseases, remains largely unexplored.

Development of Drug Delivery Systems: To enhance the bioavailability and therapeutic efficacy of promising this compound derivatives, research into novel drug delivery systems, such as nanoparticle-based carriers, could be beneficial.

Applications in Materials Science: The unique photophysical and electronic properties that may arise from the conjugation of the thiophene and pyrazole rings are yet to be thoroughly investigated. Potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), warrant exploration.

Agrochemical Applications: The antimicrobial properties of these compounds suggest they could be investigated as potential fungicides or bactericides for agricultural use.

Potential for Cross-Disciplinary Research Initiatives

The multifaceted nature of this compound research presents numerous opportunities for cross-disciplinary collaborations. Such initiatives could significantly accelerate the translation of basic research findings into practical applications.

Chemistry and Biology: Continued collaboration between synthetic chemists and biologists is crucial for the design, synthesis, and biological evaluation of novel derivatives with improved potency and selectivity. The integration of computational chemistry, including molecular docking and in silico screening, can further streamline the drug discovery process. nih.gov

Pharmacology and Toxicology: Promising drug candidates will require in-depth pharmacological and toxicological profiling to assess their safety and efficacy in preclinical and clinical settings.

Materials Science and Engineering: Collaboration with materials scientists and engineers could lead to the development of novel functional materials based on the this compound scaffold. This could involve the synthesis and characterization of polymers or small molecules for applications in electronics and photonics.

Agricultural Science: Partnerships with agricultural scientists could facilitate the evaluation of these compounds as potential agrochemicals, contributing to the development of new and effective crop protection agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be optimized for high yields?

  • Methodology : The compound is typically synthesized via multi-step reactions, such as cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura coupling for aryl substitution. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts .
  • Data : Yields >70% are achievable with purified intermediates. For example, reports 78% yield for a pyrazole-tetrazole derivative using CuI catalysis under inert conditions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

  • Methodology :

  • ¹H NMR : Look for characteristic pyrazole ring protons at δ 6.5–8.5 ppm and thiophene protons at δ 7.0–7.5 ppm. Coupling patterns distinguish regioisomers .
  • ¹³C NMR : Pyrazole carbons appear at 140–160 ppm; thiophene carbons resonate at 125–135 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .
    • Validation : Cross-check experimental data with computed spectra (e.g., using Gaussian) to resolve ambiguities .

Q. What computational tools are recommended for predicting molecular properties like logP or topological polar surface area (TPSA)?

  • Methodology : Use software such as Schrödinger Suite or Gaussian for DFT calculations. PubChem’s XLogP3 and TPSA tools provide estimates (e.g., TPSA ≈ 60.4 Ų for derivatives) .
  • Limitations : Computed values may deviate by ±10% from experimental data; validate via HPLC for logP .

Advanced Research Questions

Q. How can crystallographic software (SHELXL, Mercury) resolve structural ambiguities in this compound complexes?

  • Methodology :

  • SHELXL : Refine X-ray data with restraints for disordered thiophene rings. Use the TWIN command for handling twinned crystals .
  • Mercury CSD : Visualize hydrogen-bonding networks (e.g., C–H···π interactions between pyrazole and thiophene) and compare packing motifs with similar structures in the Cambridge Structural Database (CSD) .
    • Case Study : reports monoclinic packing (space group P2₁/c) with a β angle of 91.56°, validated via R-factor < 0.05 .

Q. What strategies address contradictions in biological activity data for pyrazole-thiophene hybrids?

  • Analysis :

  • Dose-Dependence : Anti-inflammatory activity in showed IC₅₀ variability (2–20 µM) due to substituent effects (e.g., electron-withdrawing groups enhance potency).
  • Assay Variability : Compare results across cell lines (e.g., RAW264.7 vs. HEK293) and normalize to positive controls (e.g., indomethacin) .
    • Mitigation : Use Hirshfeld surface analysis to correlate solid-state interactions (e.g., π-stacking) with bioactivity trends .

Q. How do reaction mechanisms differ for functionalizing the pyrazole ring versus the thiophene moiety?

  • Mechanistic Insights :

  • Pyrazole Reactivity : Electrophilic substitution occurs at N1 or C4 positions, influenced by directing groups (e.g., –NO₂ at C3 increases C4 reactivity) .
  • Thiophene Reactivity : Friedel-Crafts acylation at the α-position requires Lewis acids (e.g., AlCl₃), while Suzuki coupling targets β-halogenated thiophenes .
    • Kinetic Control : Monitor regioselectivity via in situ IR to optimize conditions for desired products .

Methodological Resources

Tool/Software Application Reference
SHELXLCrystal structure refinement
Mercury CSDHydrogen-bonding visualization
Gaussian 09DFT calculations for molecular properties
Bruker TopSpinNMR data processing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.